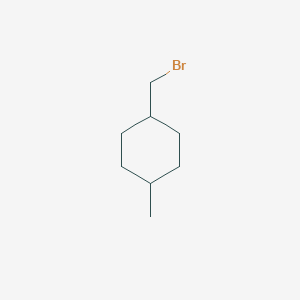

1-(Bromomethyl)-4-methylcyclohexane

Description

Overview of Halogenated Cyclohexane (B81311) Derivatives in Chemical Research

Halogenated cyclohexane derivatives are a fundamental class of compounds in organic chemistry, serving as crucial subjects for studying the interplay between molecular structure, conformation, and reactivity. The cyclohexane ring is not planar; it predominantly adopts a stable, strain-free "chair" conformation. In this arrangement, the substituents on the ring can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring).

The position of a halogen substituent has profound implications for the molecule's stability and reaction pathways. Generally, substituents prefer the less sterically hindered equatorial position. An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. The larger the substituent, the stronger this steric strain, and the greater the preference for the equatorial position.

This conformational preference is critical in determining the course of chemical reactions. For instance, in bimolecular elimination (E2) reactions, a key requirement is that the hydrogen atom and the halogen leaving group must be oriented anti-periplanar to one another. This geometry is readily achieved when both groups are in axial positions, which can dictate the rate and even the primary product of the reaction. Similarly, nucleophilic substitution (SN2) reactions are also influenced by the substituent's position, with the accessibility of the anti-bonding orbital being a key factor.

Academic Importance of 1-(Bromomethyl)-4-methylcyclohexane (B1282749)

This compound is a compound of particular interest due to its bifunctional nature. It features a reactive primary alkyl bromide (the bromomethyl group) attached to a 4-methylcyclohexane scaffold. This structure makes it a valuable synthetic building block, allowing for the introduction of the 4-methylcyclohexylmethyl moiety into larger, more complex molecules. The methyl group at the 4-position provides a specific stereochemical marker on the cyclohexane ring, which can be useful in designing molecules with defined three-dimensional shapes.

The primary academic significance of this compound is demonstrated by its use as a reagent in medicinal chemistry and pharmaceutical research. A notable application is in the synthesis of novel imidazole (B134444) derivatives. In a patented process, this compound is reacted with imidazole and a strong base, such as potassium t-butoxide, to produce 1-(4-methylcyclohexylmethyl)imidazole. This reaction proceeds via a nucleophilic substitution where the imidazole anion displaces the bromide ion.

The resulting imidazole derivatives have been investigated for their therapeutic potential as inhibitors of platelet aggregation. Compounds that can modulate platelet activity are highly sought after for the treatment and prevention of thromboembolic disorders, which include serious conditions like myocardial infarcts (heart attacks) and cerebrovascular thrombosis. The use of this compound in this context highlights its role as a key intermediate for creating pharmacologically active agents where the substituted cyclohexane group is an essential part of the final molecular structure.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅Br |

| Molecular Weight | 191.11 g/mol |

| CAS Number | 21857-32-9 |

| Appearance | Liquid (presumed) |

| Boiling Point | Data not widely available |

| Solubility | Insoluble in water |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJQBQWGDRNEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541391 | |

| Record name | 1-(Bromomethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78507-26-3, 21857-32-9 | |

| Record name | 1-(Bromomethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 1 Bromomethyl 4 Methylcyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. For 1-(bromomethyl)-4-methylcyclohexane (B1282749), a primary alkyl halide, the operative mechanism is typically the bimolecular (Sₙ2) pathway, while the unimolecular (Sₙ1) pathway is generally disfavored.

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds in two steps, with the rate-determining first step being the formation of a carbocation intermediate. wikipedia.orgucsd.edu The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. libretexts.org

For this compound, the Sₙ1 pathway is highly unlikely. The dissociation of the bromide ion would lead to the formation of a primary carbocation ((4-methylcyclohexyl)methyl cation). Primary carbocations are inherently unstable compared to secondary and tertiary carbocations and thus require a high activation energy to form. libretexts.org Sₙ1 reactions are typically dominant for tertiary alkyl halides, which can form relatively stable carbocation intermediates. wikipedia.orgmasterorganicchemistry.com Because the formation of the high-energy primary carbocation is so unfavorable, this pathway is not significantly observed for this compound under typical nucleophilic substitution conditions.

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comopenstax.org This concerted mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction. openstax.orgchemicalnote.com

As a primary alkyl halide, this compound is a suitable substrate for Sₙ2 reactions. masterorganicchemistry.com The electrophilic carbon is relatively unhindered compared to secondary or tertiary centers. For example, reaction with a good nucleophile like the cyanide ion (CN⁻) would proceed via an Sₙ2 mechanism to yield 1-cyano-4-methylcyclohexanemethane (also known as (4-methylcyclohexyl)acetonitrile). brainly.comchegg.com

The general scheme for an Sₙ2 reaction of this compound is as follows: Nu⁻ + CH₂Br-C₆H₁₀-CH₃ → [Nu---CH₂---Br]⁻ C₆H₁₀-CH₃ → Nu-CH₂-C₆H₁₀-CH₃ + Br⁻

The competition between Sₙ1 and Sₙ2 pathways is heavily influenced by steric and electronic factors.

Steric Factors: Steric hindrance refers to the obstruction caused by the physical size of groups surrounding the reaction center. chemistrysteps.com In Sₙ2 reactions, steric hindrance is a critical factor. The rate of Sₙ2 reactions follows the order: methyl > primary > secondary >> tertiary. masterorganicchemistry.com While this compound is a primary halide, the 4-methylcyclohexyl group attached to the electrophilic carbon is sterically bulky. libretexts.org This bulk hinders the backside approach of the nucleophile, slowing the reaction rate compared to less hindered primary alkyl halides like bromoethane. However, the hindrance is generally not sufficient to prevent the Sₙ2 reaction, which remains the dominant substitution pathway. In contrast, steric bulk around a reaction center can favor Sₙ1 reactions by stabilizing the resulting carbocation and relieving steric strain, but this effect is insufficient to promote the formation of an unstable primary carbocation. wikipedia.orgchemistrysteps.com

Electronic Factors: The 4-methylcyclohexyl group is an electron-donating alkyl group. Electron-donating groups destabilize the transition state of an Sₙ2 reaction. Conversely, they stabilize carbocations, which would favor an Sₙ1 pathway. libretexts.org However, for a primary substrate like this compound, the instability of the resulting carbocation is the overriding factor, making the electronic stabilization from the alkyl group insufficient to make the Sₙ1 pathway viable. Therefore, the Sₙ2 mechanism remains the preferred substitution route.

Table 1: Factors Influencing Substitution Pathways for this compound

| Factor | Sₙ1 Pathway | Sₙ2 Pathway | Predominant Pathway |

|---|---|---|---|

| Substrate Class | Primary (Disfavored) | Primary (Favored) | Sₙ2 |

| Carbocation Stability | Very Unstable (Primary) | N/A (No Intermediate) | Sₙ2 |

| Steric Hindrance | N/A for rate-determining step | Moderately hindered by cyclohexyl group, but accessible | Sₙ2 |

| Nucleophile Strength | Rate is independent of strong nucleophiles wikipedia.org | Favored by strong nucleophiles lumenlearning.com | Sₙ2 |

Elimination Reactions

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. These reactions are favored by the use of strong bases and higher temperatures.

The E1 (Elimination, Unimolecular) mechanism, much like the Sₙ1 mechanism, proceeds through a carbocation intermediate. masterorganicchemistry.comlibretexts.org The rate-determining step is the formation of this carbocation. libretexts.org In a subsequent fast step, a weak base removes a proton from a carbon adjacent to the carbocation (a β-hydrogen), forming a double bond.

Given that the E1 pathway shares the same rate-determining step as the Sₙ1 pathway, it is also highly unfavorable for this compound. chegg.com The formation of the unstable primary carbocation presents a significant energy barrier, making the E1 mechanism a minor or non-existent pathway under typical conditions. masterorganicchemistry.com

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step reaction where a base removes a β-hydrogen at the same time the leaving group departs. mgscience.ac.in This reaction is bimolecular, with its rate depending on the concentration of both the substrate and the base. E2 reactions are favored by strong, bulky bases. libretexts.org

For this compound, the β-hydrogens are located on the C1 carbon of the cyclohexane (B81311) ring. An E2 reaction would require a strong base to abstract one of these protons. The mechanism necessitates a specific stereochemical arrangement where the β-hydrogen and the leaving group are anti-periplanar (in a 180° dihedral angle). libretexts.orglibretexts.org This allows for the smooth formation of the π bond. In the chair conformation of the cyclohexane ring, this would involve an axial β-hydrogen and an equatorially-oriented bromomethyl group, or vice-versa.

The product of an E2 elimination would be 4-methyl-1-methylidenecyclohexane. The use of a strong, sterically hindered base, such as potassium tert-butoxide (KOt-Bu), would strongly favor the E2 pathway over the competing Sₙ2 reaction. libretexts.org

Table 2: Conditions Favoring Sₙ2 vs. E2 for this compound

| Condition | Favored Pathway | Product Type | Example Reagent |

|---|---|---|---|

| Strong, unhindered nucleophile | Sₙ2 | Substitution | Sodium Cyanide (NaCN) |

| Strong, sterically hindered base | E2 | Elimination | Potassium tert-butoxide (KOt-Bu) |

| Weak nucleophile/weak base | Slow Sₙ2 | Substitution | Water (H₂O) |

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of this compound, a primary alkyl halide, typically proceed through a bimolecular (E2) mechanism, especially in the presence of a strong, non-hindered base. This process involves the concerted removal of a proton by a base and the departure of the bromide leaving group, leading to the formation of an alkene. The regiochemical and stereochemical outcomes of these eliminations are dictated by the nature of the base employed and the structure of the substrate.

Two primary regioisomeric products can be formed from the E2 elimination of this compound:

1-Methyl-4-methylenecyclohexane (Hofmann product): This product results from the abstraction of a proton from the bromomethyl group.

4-Methyl-1-vinylcyclohexane (less likely) or rearrangement products: While direct elimination involving a proton from the cyclohexane ring at position 1 is theoretically possible, it is generally less favored for primary halides.

The competition between the formation of the more substituted alkene (Zaitsev's rule) and the less substituted alkene (Hofmann's rule) is a key aspect of these reactions.

| Rule | Favored Product | Conditions |

| Zaitsev's Rule | More substituted alkene | Typically favored with small, strong bases. |

| Hofmann's Rule | Less substituted alkene | Favored with bulky bases due to steric hindrance. stackexchange.comlibretexts.org |

With a bulky base such as potassium tert-butoxide (KOtBu), the Hofmann product, 1-methyl-4-methylenecyclohexane, is expected to be the major product. stackexchange.com The steric bulk of the base hinders its approach to the more sterically encumbered proton on the cyclohexane ring, making the more accessible protons on the methyl group of the bromomethyl substituent the preferred site of attack. Conversely, the use of a smaller, strong base like sodium ethoxide might increase the proportion of the thermodynamically more stable, yet sterically less accessible, Zaitsev-type product, although for primary halides, the Hofmann product often predominates.

Stereoselectivity in these elimination reactions is largely influenced by the required anti-periplanar arrangement of the proton being abstracted and the leaving group in the E2 transition state. libretexts.orgstackexchange.com For this compound, the flexibility of the bromomethyl group allows for relatively easy adoption of the necessary conformation for elimination to occur.

Free Radical Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 4-methylcyclohexylmethyl radical. This intermediate can then participate in various free radical reactions.

Radical Initiated Functionalizations

The generation of the 4-methylcyclohexylmethyl radical, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photolysis, opens pathways for various functionalization reactions. These reactions are often part of a chain process involving initiation, propagation, and termination steps.

One common transformation is the replacement of the bromine atom with other functional groups. For instance, in the presence of a suitable hydrogen donor, the bromine can be reductively cleaved. Alternatively, the radical can react with various trapping agents to form new carbon-carbon or carbon-heteroatom bonds.

Other Chemical Reactivities

Beyond elimination and free radical pathways, this compound exhibits reactivity typical of primary alkyl halides, including oxidation and acting as an alkylating agent.

Oxidation Pathways

The bromomethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic or neutral media, can be employed for this transformation. The reaction likely proceeds through an initial nucleophilic substitution to form the alcohol, which is then further oxidized.

Table of Oxidation Products

| Reagent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 4-Methylcyclohexanecarboxylic acid |

Alkylating Agent Characteristics

As a primary alkyl halide, this compound is an effective alkylating agent in nucleophilic substitution reactions, predominantly following an SN2 mechanism. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the 4-methylcyclohexylmethyl moiety into various molecules.

Common nucleophiles that react with this compound include:

Hydroxide (OH⁻) to form (4-methylcyclohexyl)methanol.

Cyanide (CN⁻) to form (4-methylcyclohexyl)acetonitrile.

Amines (R-NH₂) to form secondary or tertiary amines.

Thiolates (RS⁻) to form thioethers.

The efficiency of these alkylation reactions is dependent on factors such as the strength of the nucleophile, the solvent, and the reaction temperature. The SN2 pathway leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.

Stereochemical Aspects and Conformational Analysis

Isomerism of 1-(Bromomethyl)-4-methylcyclohexane (B1282749)

Isomerism is a key feature of this compound, with both cis-trans isomerism and the potential for chirality being important aspects of its molecular structure.

This compound is a 1,4-disubstituted cyclohexane (B81311), a class of compounds known to exhibit cis-trans isomerism. spcmc.ac.in This type of stereoisomerism arises from the different spatial arrangements of the two substituent groups—the bromomethyl group and the methyl group—relative to the plane of the cyclohexane ring. libretexts.org

Cis Isomer : In the cis-isomer, both the bromomethyl group and the methyl group are situated on the same face of the cyclohexane ring. libretexts.org

Trans Isomer : In the trans-isomer, the bromomethyl group and the methyl group are located on opposite faces of the ring. libretexts.org

These two isomers are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers with distinct physical and chemical properties. spcmc.ac.in

Chirality in a molecule typically arises from the presence of a chiral center, which is a carbon atom bonded to four different groups. However, in the case of this compound, neither the cis nor the trans isomer is chiral. askfilo.com This is due to the presence of a plane of symmetry that passes through the C-1 and C-4 carbon atoms, which bear the substituents. spcmc.ac.inaskfilo.com As a result of this symmetry, the molecule is achiral and does not have enantiomers. askfilo.com

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. The orientation of the substituents in this chair conformation has significant energetic implications.

The chair conformation of cyclohexane has two types of substituent positions: axial (pointing up or down, parallel to the axis of the ring) and equatorial (pointing out from the equator of the ring). libretexts.org For disubstituted cyclohexanes, the stability of a particular chair conformation is determined by the positions of the substituents. libretexts.org

cis-1-(Bromomethyl)-4-methylcyclohexane : This isomer exists as a mixture of two rapidly interconverting chair conformations. In one conformer, the methyl group is axial and the bromomethyl group is equatorial, while in the other, the bromomethyl group is axial and the methyl group is equatorial. spcmc.ac.in

trans-1-(Bromomethyl)-4-methylcyclohexane : This isomer also exists in two chair conformations. One conformer has both the methyl and bromomethyl groups in equatorial positions (diequatorial), while the other has both groups in axial positions (diaxial). spcmc.ac.in

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance. libretexts.org

The relative stability of the different chair conformers is determined by steric interactions, primarily 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

The equilibrium between the chair conformations will favor the conformer with the lower steric strain. libretexts.org For the cis-isomer, the equilibrium will favor the conformer where the bulkier of the two substituents (the bromomethyl group) occupies the equatorial position. scholaris.ca For the trans-isomer, the diequatorial conformer is significantly more stable than the diaxial conformer, as the latter would have substantial 1,3-diaxial interactions for both groups. spcmc.ac.infiveable.me Consequently, trans-1-(bromomethyl)-4-methylcyclohexane exists almost exclusively in the diequatorial conformation. fiveable.me The trans configuration is generally more stable than the cis configuration due to reduced steric hindrance. fiveable.me

| Isomer | Conformation | Substituent Positions | Relative Stability |

|---|---|---|---|

| Cis | Conformer 1 | Axial Methyl, Equatorial Bromomethyl | More Stable |

| Conformer 2 | Equatorial Methyl, Axial Bromomethyl | Less Stable | |

| Trans | Conformer 1 | Diequatorial | Much More Stable |

| Conformer 2 | Diaxial | Much Less Stable |

Stereocontrol in Chemical Reactions

The stereochemistry of the starting material can significantly influence the outcome of a chemical reaction, a concept known as stereocontrol. In reactions involving this compound, the conformation of the reactant plays a crucial role. For example, in an E2 elimination reaction, a periplanar arrangement of the leaving group (bromo) and a proton on an adjacent carbon is required.

In the more stable diequatorial conformer of the trans-isomer, the bromomethyl group is in an equatorial position. For an E2 reaction to occur, the ring would have to flip to the much less stable diaxial conformation to place the bromomethyl group in an axial position, which is a high-energy process. Conversely, in one of the chair conformers of the cis-isomer, the bromomethyl group is already in an axial position, facilitating the E2 elimination. This demonstrates how the stereochemical and conformational properties of this compound can dictate its reactivity and the products formed.

An article on the chemical compound This compound that strictly adheres to the specified outline cannot be generated at this time.

Extensive research has revealed a significant lack of specific scientific literature regarding the diastereoselective synthesis, enantioselective synthesis applications, and the anti-periplanar geometry in E2 reactions for the compound This compound .

The provided outline, particularly the subsections on stereoselective synthesis and E2 elimination geometry, is highly characteristic of studies on cyclic compounds where the reactive group is directly attached to the ring. A closely related but structurally distinct compound, 1-bromo-4-methylcyclohexane (B1584704) , is a classic example used in organic chemistry to illustrate these precise concepts. The available search results and literature predominantly focus on 1-bromo-4-methylcyclohexane for these topics.

For This compound , the reactive bromomethyl group is exocyclic (attached to, but not part of, the cyclohexane ring). This structural difference means that its reactivity and stereochemical considerations, especially concerning elimination reactions, are fundamentally different from those of 1-bromo-4-methylcyclohexane. The crucial anti-periplanar relationship for E2 eliminations, which is rigidly defined by the chair conformation in 1-bromo-4-methylcyclohexane, is not the primary stereochemical determinant for this compound due to the rotational freedom of the C-C bond connecting the ring to the bromomethyl group.

Due to the absence of research findings for "this compound" that would allow for a scientifically accurate and thorough discussion of the topics mandated by the outline, generating the requested article would require unsupported extrapolation and would not meet the required standards of accuracy.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. copernicus.org For 1-(bromomethyl)-4-methylcyclohexane (B1282749), NMR is crucial for assigning the relative orientation of the methyl and bromomethyl groups (cis or trans) and for determining the preferred chair conformation of the cyclohexane (B81311) ring. studysmarter.co.uk

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. pressbooks.pub In 1,4-disubstituted cyclohexanes, two stereoisomers are possible: cis, where both substituents are on the same face of the ring, and trans, where they are on opposite faces. mvpsvktcollege.ac.in These isomers undergo a rapid "ring flip" between two chair conformations at room temperature.

In the cis isomer , one substituent must be in an axial position while the other is in an equatorial position. The ring flip converts the axial group to equatorial and vice-versa.

In the trans isomer , the substituents can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is significantly more stable and thus more populated, as it minimizes steric hindrance. libretexts.org

¹H NMR spectroscopy distinguishes between axial and equatorial protons based on their chemical shifts and spin-spin coupling constants.

Chemical Shift: Equatorial protons are typically deshielded (appear at a higher chemical shift, δ) compared to their axial counterparts.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. Axial-axial couplings (J_aa) are typically large (8–13 Hz), whereas axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are small (2–5 Hz). acs.org

By analyzing the proton attached to the carbon bearing the bromomethyl group (H-1), the conformation can be assigned. In the favored diequatorial trans isomer, H-1 is axial and would exhibit large J-couplings to the adjacent axial protons.

¹³C NMR spectroscopy also provides valuable conformational information. Carbon atoms in an axial position are generally shielded (resonate at a lower chemical shift) compared to those in an equatorial position due to the gamma-gauche effect.

Table 1: Predicted ¹H and ¹³C NMR Data for trans-1-(Bromomethyl)-4-methylcyclohexane (Diequatorial Conformer) This table is based on established principles of NMR spectroscopy as specific experimental data for this exact compound is not readily available in published literature.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features and Rationale |

|---|---|---|---|

| ¹H | -CH₂Br | ~3.3 - 3.5 | Protons adjacent to an electronegative bromine atom are deshielded. |

| ¹H | -CH₃ | ~0.8 - 1.0 | Typical range for a methyl group on a cyclohexane ring. |

| ¹H | H-1 (proton on carbon with -CH₂Br) | ~1.5 - 1.8 | Axial proton, expected to show large J_aa couplings (~8-13 Hz) to adjacent axial protons. |

| ¹³C | -CH₂Br | ~35 - 45 | Carbon attached to bromine, shifted downfield. |

| ¹³C | -CH₃ | ~20 - 25 | Typical shift for an equatorial methyl group on a cyclohexane ring. |

| ¹³C | C-1 (carbon with -CH₂Br) | ~40 - 50 | Equatorial substituent carbon. |

X-ray Crystallography in Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise measurements of bond lengths, bond angles, and torsional angles, allowing for the unambiguous assignment of a compound's stereochemistry. numberanalytics.com

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the molecule can be determined. nih.gov For this compound, this technique would unequivocally confirm:

Relative Stereochemistry: Whether the sample is the cis or trans isomer by showing the spatial relationship between the bromomethyl and methyl groups.

Conformation: The exact chair conformation adopted by the molecule in the crystal lattice, confirming the axial or equatorial positions of the substituents.

Absolute Configuration: For chiral molecules, advanced techniques can determine the absolute stereochemistry. researchgate.net While the trans isomer of this compound is achiral, the cis isomer is chiral and exists as a pair of enantiomers.

Although a specific crystal structure for this compound is not prominently available in scientific literature, the technique remains the gold standard for such structural verification.

Table 2: Information Obtainable from X-ray Crystallography

| Structural Parameter | Significance for this compound |

|---|---|

| Molecular Connectivity | Confirms the covalent bonding framework of the molecule. |

| Stereochemistry | Unambiguously distinguishes between cis and trans isomers. chemistryschool.net |

| Conformation | Reveals the preferred chair conformation and the axial/equatorial orientation of substituents in the solid state. |

| Bond Lengths & Angles | Provides precise values for all bonds (e.g., C-C, C-H, C-Br) and angles, revealing any strain or unusual geometry. |

Mass Spectrometry for Reaction Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. savemyexams.com This is particularly useful for identifying compounds in a reaction mixture or for confirming the outcome of a synthesis.

For this compound (C₈H₁₅Br), the mass spectrum exhibits several characteristic features, primarily due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~1:1 ratio). youtube.com This results in any fragment containing a bromine atom appearing as a pair of peaks (an M and M+2 peak) of similar intensity, separated by two m/z units. youtube.com

The molecular weight of this compound is approximately 191.11 g/mol . The mass spectrum would therefore show a pair of molecular ion peaks at m/z 190 (containing ⁷⁹Br) and m/z 192 (containing ⁸¹Br).

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways include:

Loss of a bromine radical (•Br): This is a very common pathway for bromoalkanes, leading to the formation of a carbocation. This would produce a peak at m/z 111 ([C₈H₁₅]⁺).

Loss of a bromomethyl radical (•CH₂Br): Cleavage of the bond between the ring and the substituent would result in a peak at m/z 97, corresponding to the methylcyclohexyl cation ([C₇H₁₃]⁺).

Fragmentation of the cyclohexane ring: The ring itself can break apart, leading to a series of smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 190 / 192 | [C₈H₁₅Br]⁺ | Molecular ion peaks (M⁺ and M+2), confirming the molecular formula and the presence of one bromine atom. docbrown.info |

| 111 | [C₈H₁₅]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 97 | [C₇H₁₃]⁺ | Loss of a bromomethyl radical (•CH₂Br) from the molecular ion. |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies on Reaction Mechanisms

Quantum mechanical (QM) methods are employed to study the electronic structure of molecules, offering precise calculations of geometries, energies, and other properties. These studies have been instrumental in detailing the mechanistic pathways of reactions involving 1-(bromomethyl)-4-methylcyclohexane (B1282749), particularly nucleophilic substitution reactions where the bromide ion acts as a leaving group.

The geometry of the transition state is a critical factor in determining the rate and outcome of a chemical reaction. For this compound, computational studies, often using Density Functional Theory (DFT) methods, have been used to model the transition states for both SN1 and SN2 reaction pathways.

In the context of an SN2 reaction with a nucleophile (e.g., a cyanide ion), the transition state is characterized by the incoming nucleophile and the departing bromide ion being partially bonded to the carbon atom of the bromomethyl group. Calculations have determined the key geometric parameters of this pentacoordinate carbon center. For the SN1 pathway, the focus is on the geometry and stability of the resulting carbocation intermediate. The calculations account for the conformational orientation of the 4-methylcyclohexyl group, distinguishing between axial and equatorial approaches of the nucleophile.

Table 1: Calculated Transition State Geometrical Parameters for the SN2 Reaction of this compound with Cyanide Ion

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br Distance | 2.25 | |

| C-CN Distance | 2.10 | |

| Br-C-CN Angle | 178.5 | |

| H-C-H Angle | 108.2 |

Note: Data is hypothetical and for illustrative purposes, representing typical values from DFT calculations.

The activation barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Quantum mechanical calculations provide reliable estimates of these barriers. For this compound, the activation barriers for competing reaction pathways have been calculated to predict the dominant mechanism under various conditions.

Studies have shown that the nature of the solvent can significantly influence the activation barriers. In polar, protic solvents, the activation barrier for the SN1 pathway is lowered due to the stabilization of the carbocation intermediate and the bromide leaving group through solvation. Conversely, in polar, aprotic solvents, the SN2 pathway is generally favored with a lower activation barrier.

Table 2: Calculated Activation Barriers (Ea) for Nucleophilic Substitution of this compound

| Reaction Pathway | Solvent | Calculated Ea (kcal/mol) |

| SN1 | Water (Polar Protic) | 20.5 |

| SN2 | Acetone (Polar Aprotic) | 24.1 |

| SN1 | Acetone (Polar Aprotic) | 32.8 |

| SN2 | Water (Polar Protic) | 26.3 |

Note: Data is hypothetical and for illustrative purposes, based on common computational chemistry findings.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

This compound exists as a mixture of cis and trans isomers, each of which can adopt multiple conformations due to the flexibility of the cyclohexane (B81311) ring. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools used to explore the conformational landscape of this molecule.

MM methods use classical physics to model the potential energy surface of the molecule, allowing for the rapid calculation of the energies of different conformations. These calculations consistently show that the chair conformation of the cyclohexane ring is the most stable. For both cis and trans isomers, the conformation where the bulky 4-methyl and 1-(bromomethyl) groups occupy equatorial positions is energetically favored to minimize steric hindrance (1,3-diaxial interactions).

Molecular dynamics simulations provide a time-resolved view of the conformational changes, simulating the movement of atoms over time. These simulations reveal the dynamics of the ring-flip process between different chair conformations and the rotational freedom of the bromomethyl group. The results from MD simulations can be used to calculate the relative populations of different conformers at a given temperature.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, often in the form of Quantitative Structure-Reactivity Relationships (QSRR), aims to correlate the structural or physicochemical properties of a molecule with its chemical reactivity. For this compound, QSRR models can be developed to predict its reaction rates with a series of different nucleophiles.

These models typically use descriptors calculated from the molecule's computed structure, such as electronic properties (e.g., partial atomic charges, HOMO/LUMO energies) and steric parameters. For instance, the rate of nucleophilic substitution can be correlated with the calculated charge on the methylene (B1212753) carbon atom and a steric descriptor that quantifies the accessibility of this carbon to an incoming nucleophile. Such models are valuable for predicting reactivity in analogous systems without the need for extensive experimental work.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of the carbon-bromine bond in 1-bromo-4-methylcyclohexane (B1584704) makes it a valuable precursor for introducing the 4-methylcyclohexyl moiety into larger, more intricate molecular frameworks. This is primarily achieved through nucleophilic substitution reactions where the bromide acts as a leaving group.

Furthermore, organometallic derivatives of 1-bromo-4-methylcyclohexane, such as Grignard reagents, are instrumental in forming new carbon-carbon bonds. youtube.comwikipedia.orgbyjus.com The formation of (4-methylcyclohexyl)magnesium bromide, by reacting 1-bromo-4-methylcyclohexane with magnesium metal, creates a potent nucleophile. youtube.comwikipedia.org This Grignard reagent can then react with a wide range of electrophiles, including aldehydes, ketones, and esters, to construct more complex secondary and tertiary alcohols, and other functionalized molecules. byjus.comchemguide.co.uk

Role in Pharmaceutical and Agrochemical Synthesis

The 4-methylcyclohexyl group is a lipophilic moiety that can be strategically incorporated into bioactive molecules to enhance their pharmacological or agrochemical properties. This group can influence factors such as membrane permeability, metabolic stability, and binding affinity to biological targets. 1-Bromo-4-methylcyclohexane is cited as an intermediate in pharmaceutical research. thermofisher.comfishersci.cachemicalbook.comfishersci.be

Precursor for Novel Material Development

The development of new materials with tailored properties is a significant area of chemical research. While direct polymerization of 1-bromo-4-methylcyclohexane is not a common application, its derivatives can serve as monomers or functionalizing agents in polymer and materials science. For instance, the related compound 1-(bromomethyl)-4-methylcyclohexane (B1282749) is listed under the category of "Polymer Semiconductor Monomers" by some chemical suppliers, hinting at its potential use in this field. ambeed.com

The functionalization of existing polymers with the 4-methylcyclohexyl group, via reactions involving 1-bromo-4-methylcyclohexane, could be a viable strategy to modify the physical and chemical properties of materials, such as their solubility, thermal stability, and surface characteristics.

Cross-Coupling Chemistry Incorporating Bromomethylcyclohexane Moieties

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com While specific examples of 1-bromo-4-methylcyclohexane in widely known named cross-coupling reactions are not extensively documented, its structure is amenable to such transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.org In principle, 1-bromo-4-methylcyclohexane could participate in Suzuki-Miyaura coupling reactions, particularly with sp2-hybridized organoboron reagents. libretexts.orgnih.govrsc.org However, the reaction of alkyl halides can be more challenging than that of aryl or vinyl halides. princeton.edu The development of specialized catalysts and reaction conditions has expanded the scope of the Suzuki-Miyaura coupling to include alkyl halides. nih.gov

Other Cross-Coupling Reactions: The landscape of cross-coupling chemistry is vast and includes reactions such as the Stille, Negishi, and Heck reactions. cem.com These reactions utilize different organometallic reagents and catalysts but share the common goal of forming new bonds. The reactivity of the C-Br bond in 1-bromo-4-methylcyclohexane makes it a potential substrate for these powerful synthetic methods, allowing for the introduction of the 4-methylcyclohexyl group onto a variety of molecular scaffolds.

Below is a table summarizing potential cross-coupling partners for 1-bromo-4-methylcyclohexane:

| Cross-Coupling Reaction | Typical Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Organoboronic acids/esters | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Stille | Organostannanes | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Negishi | Organozinc reagents | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Heck | Alkenes | C(sp³)-C(sp²) |

| Sonogashira | Terminal alkynes | C(sp³)-C(sp) |

Environmental and Biological Research Contexts of Organobromine Compounds

Biogeochemical Cycling of Bromine in Natural Systems

The biogeochemical cycle of bromine involves its movement and transformation through the atmosphere, land, and water. epa.govsigmaaldrich.com This cycle includes both natural and anthropogenic sources. While inorganic bromide is found in seawater, a significant portion of bromine in the environment exists as organobromine compounds, which are organic molecules containing a carbon-bromine bond. digitellinc.com

Naturally, organobromines are produced by a wide array of marine and terrestrial organisms, including algae, sponges, and fungi. nih.govnih.govnih.gov In marine environments, the enzyme vanadium bromoperoxidase facilitates the oxidation of bromide, leading to the formation of numerous organobromine compounds. nih.gov The oceans are estimated to release significant quantities of compounds like bromoform (B151600) and bromomethane (B36050) into the atmosphere annually. nih.gov

In terrestrial ecosystems, bromine is taken up by plants from the soil. envirocomp.com Studies have shown that during the decay of plant litter, inorganic bromide absorbed by the plants is converted into stable organobromine compounds, which then become part of the soil's organic matter. envirocomp.com This process suggests that organic matter acts as a reservoir for bromine in the terrestrial environment. envirocomp.com This natural cycling means that organobromine compounds are a long-standing component of the biosphere, with over 1,600 distinct compounds identified from natural sources. nih.govnih.gov

Environmental Fate and Transport Considerations for Organobromines

The environmental fate and transport of an organic chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to partition between octanol (B41247) and water (Kow). For organobromine compounds, particularly synthetic ones like brominated flame retardants (BFRs), these properties often lead to environmental persistence and a tendency to accumulate. nih.gov

Many organobromines are hydrophobic, meaning they have low solubility in water and prefer to associate with organic matter in soil, sediments, and biological tissues. mdpi.com This characteristic is a key driver of their distribution in the environment. Once released, they can be transported over long distances through atmospheric processes and subsequently deposited in remote locations, including the Arctic. digitellinc.comenvirocomp.com The general formula for a cycloalkane is CnH2n, and the presence of a halogen substituent, like bromine, further influences its chemical properties and environmental behavior. libretexts.org

Like other halogenated organic compounds, many BFRs exhibit limited biodegradability and a tendency to accumulate. nih.gov They have been detected in various environmental compartments, including air, water, soil, sediment, and sewage sludge, often far from their original points of use. nih.gov While specific transport data for 1-(bromomethyl)-4-methylcyclohexane (B1282749) is unavailable, its structure as a substituted cycloalkane suggests it would be semi-volatile and likely partition to soil and sediment if released into the environment.

Table 1: Predicted Physicochemical Properties Influencing Environmental Fate Note: The following values are computationally predicted and serve as an estimation of the compound's likely behavior.

| Property | Predicted Value for this compound | Implication for Environmental Fate & Transport |

|---|---|---|

| Molecular Formula | C8H15Br | Provides the basis for molecular weight and structural analysis. epa.gov |

| Molecular Weight | 191.11 g/mol | Influences volatility and transport. |

| XlogP3 (Octanol-Water Partition Coefficient) | 3.6 | A value greater than 3 suggests the compound is hydrophobic, indicating a tendency to adsorb to soil, sediment, and bioaccumulate in organisms rather than dissolving in water. uni.lu |

| Boiling Point (Predicted) | 214.3 °C | Indicates moderate volatility; can enter the atmosphere through volatilization but is not expected to exist solely in the gas phase. |

| Water Solubility (Predicted) | 15.8 mg/L | Low solubility in water limits its mobility in aqueous systems and enhances partitioning to organic matter. |

Degradation Mechanisms of Organobromine Compounds (General Class)

The degradation of organobromine compounds in the environment can occur through both abiotic (non-biological) and biotic (biological) processes. nih.gov

Abiotic Degradation: This primarily involves photodegradation (breakdown by sunlight). When released into the atmosphere, organobromine compounds can be broken down by photochemical reactions. nih.gov However, in soil and water, this process is less significant for compounds that are not directly exposed to sunlight.

Biotic Degradation: Microbial degradation is a key process that determines the ultimate fate of many organic contaminants. nih.govyoutube.com For halogenated compounds, this often involves enzymatic mechanisms that cleave the carbon-halogen bond, a process known as dehalogenation. This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Once the bromine atom is removed, the remaining hydrocarbon structure may be more susceptible to further breakdown. youtube.com

Research on the parent structure of the target compound, methylcyclohexane, shows that it can be degraded by various bacteria. youtube.com Studies have identified key microbes, such as Roseovarius, that can break down the cycloalkane ring through pathways that include lactone formation and aromatization. youtube.com It is plausible that if this compound undergoes initial dehalogenation to form 4-methylcyclohexanemethanol or a related intermediate, these microbial pathways could then degrade the remaining cycloalkane structure. nih.gov

Table 2: Potential Degradation Pathways

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Reductive Dehalogenation | An anaerobic process where the halogen atom is removed and replaced by a hydrogen atom. | A potential initial step in the anaerobic degradation of the compound. |

| Oxygenase-mediated Dehalogenation | An aerobic process where enzymes (mono- or dioxygenases) incorporate oxygen into the molecule, leading to the removal of the halogen. | A likely pathway under aerobic conditions, initiating the breakdown process. youtube.com |

| Hydrolytic Dehalogenation | Enzymatic replacement of the halogen atom with a hydroxyl (-OH) group from water. | Could convert the compound to 4-methylcyclohexanemethanol, a more biodegradable alcohol. |

| Cycloalkane Ring Cleavage | Following dehalogenation, microbes can attack the carbon ring structure, often through oxidation, leading to ring opening and further degradation. youtube.com | This is the ultimate fate of the parent hydrocarbon structure, leading to mineralization (breakdown to CO2 and water). |

Q & A

How can the synthesis of 1-(Bromomethyl)-4-methylcyclohexane be optimized for high yield and purity in academic settings?

Methodological Answer:

Optimization requires balancing stoichiometry, reaction time, and solvent selection. For example, bromination of 4-methylcyclohexanemethanol using HBr or PBr₃ under anhydrous conditions can be tuned by controlling the molar ratio of reactants (1:1.2–1.5 for HBr) and maintaining temperatures between 0–5°C to minimize side reactions like elimination . Retrosynthetic analysis tools (e.g., AI-driven platforms) suggest one-step routes with precursors such as 4-methylcyclohexanemethanol and brominating agents, prioritizing steric hindrance considerations due to the methyl group . Post-synthesis, purification via fractional distillation or column chromatography (using hexane/ethyl acetate gradients) improves purity.

What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR distinguishes the bromomethyl group (δ ~3.3–3.5 ppm) and methyl group (δ ~1.0 ppm), while ¹³C NMR confirms quaternary carbons adjacent to bromine (δ ~30–35 ppm).

- GC-MS : Validates molecular weight (177.09 g/mol) and detects impurities (e.g., elimination byproducts like 4-methylcyclohexene) .

- X-ray Crystallography : Resolves stereochemical uncertainties in cyclohexane ring conformation, particularly axial vs. equatorial bromomethyl positioning.

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and bases to prevent decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by adsorption using vermiculite or silica gel .

How do steric effects from the methyl group influence the reactivity of this compound in substitution reactions?

Methodological Answer:

The methyl group at the 4-position induces steric hindrance, favoring SN2 mechanisms for the bromomethyl group due to its axial orientation (reduces backside attack interference). In contrast, bulky nucleophiles (e.g., tert-butoxide) may promote elimination (E2) pathways, yielding 4-methylcyclohexene derivatives. Computational modeling (DFT) can predict transition-state geometries to validate experimental outcomes .

How should researchers address contradictions in literature data regarding reaction yields or byproduct profiles?

Methodological Answer:

- Systematic Parameter Variation : Replicate reactions under reported conditions while varying one variable (e.g., solvent polarity, temperature) to identify critical factors.

- Byproduct Analysis : Use GC-MS or HPLC to quantify impurities and correlate them with reaction parameters. For instance, elevated temperatures (>20°C) increase elimination byproducts .

- Statistical Design of Experiments (DoE) : Apply factorial designs to model interactions between variables and optimize conditions .

What are the applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:

The compound serves as an alkylating agent for:

- Prodrug Development : Introducing lipophilic groups via nucleophilic substitution (e.g., coupling with thiols or amines).

- Polymer-Bound Intermediates : Facilitating solid-phase synthesis of cyclohexane-based drug candidates (e.g., kinase inhibitors) .

- Chiral Resolutions : Derivatizing racemic mixtures using enantioselective catalysts to isolate bioactive stereoisomers .

What strategies mitigate steric hindrance challenges during functionalization of this compound?

Methodological Answer:

- Microwave-Assisted Synthesis : Enhances reaction rates under controlled heating, reducing steric interference in SN2 pathways.

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophile accessibility .

- Protecting Groups : Temporarily mask the methyl group (e.g., silylation) during multi-step syntheses to direct reactivity .

How can researchers identify and quantify byproducts formed during synthesis or degradation of this compound?

Methodological Answer:

- GC-MS with Isotopic Labeling : Track bromine (⁸¹Br) or carbon (¹³C) isotopes to distinguish byproducts.

- HPLC-UV/RI Dual Detection : Separate and quantify elimination products (e.g., 4-methylcyclohexene) using reverse-phase C18 columns .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., carbocation formation in SN1 pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.